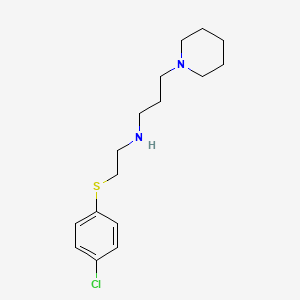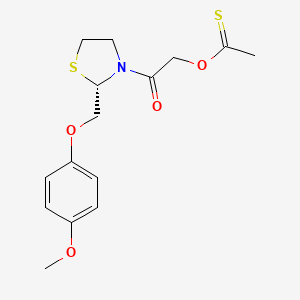
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate: is a complex organic compound that features a thiazolidine ring, a methoxyphenoxy group, and an ethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate typically involves multiple steps. One common method includes the reaction of D-substituted lactate with substituted benzene sulfonyl chloride to generate a corresponding R-substituted sulfonyl lactate. This intermediate is then reacted with p-methoxy phenate in a solvent to produce S-2-(4-methoxyphenoxy) propionate, which is further processed to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate is unique due to its combination of a thiazolidine ring and a methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
121277-18-7 |
|---|---|
Formule moléculaire |
C15H19NO4S2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
O-[2-[(2S)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO4S2/c1-11(21)19-9-14(17)16-7-8-22-15(16)10-20-13-5-3-12(18-2)4-6-13/h3-6,15H,7-10H2,1-2H3/t15-/m0/s1 |
Clé InChI |
RVIOIQJORAUHQC-HNNXBMFYSA-N |
SMILES isomérique |
CC(=S)OCC(=O)N1CCS[C@H]1COC2=CC=C(C=C2)OC |
SMILES canonique |
CC(=S)OCC(=O)N1CCSC1COC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





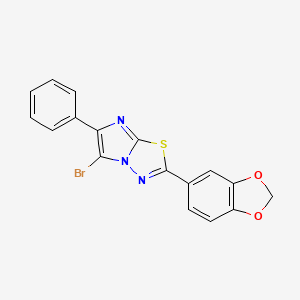
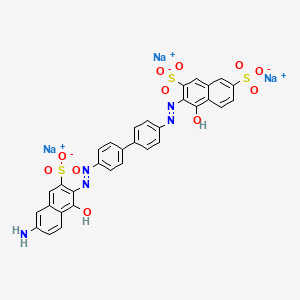
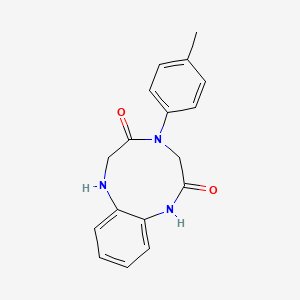
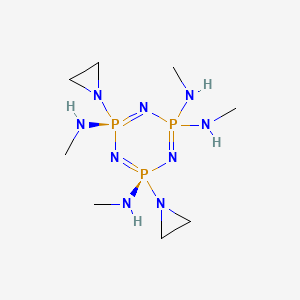
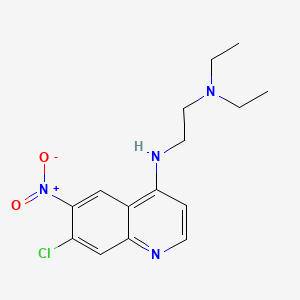
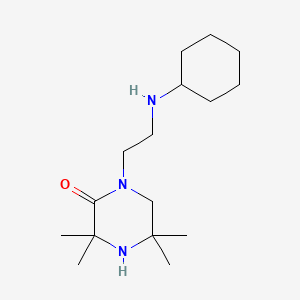

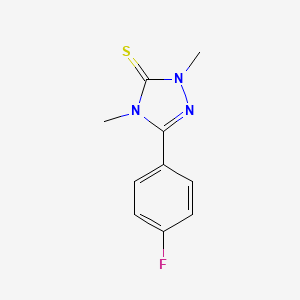
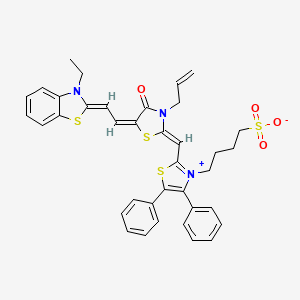
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
